molecular formula C12H15NO B3080401 1-Benzyl-3-methylpyrrolidin-2-one CAS No. 108303-99-7

1-Benzyl-3-methylpyrrolidin-2-one

Cat. No.: B3080401
CAS No.: 108303-99-7
M. Wt: 189.25 g/mol
InChI Key: KHABMOXCEDCYAU-UHFFFAOYSA-N
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Description

1-Benzyl-3-methylpyrrolidin-2-one is an organic compound with the molecular formula C12H15NO. It belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Pyrrolidin-2-one derivatives, which include 1-benzyl-3-methylpyrrolidin-2-one, are known to be versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .

Mode of Action

It’s worth noting that pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . This suggests that these compounds may interact with their targets by binding to active sites, thereby modulating the function of the target proteins.

Pharmacokinetics

Its molecular weight is 18925 , which is within the optimal range for oral bioavailability

Result of Action

Given the diverse biological activities of pyrrolidin-2-one derivatives , it can be inferred that the compound may have a wide range of molecular and cellular effects, depending on the specific target and pathway it affects.

Preparation Methods

The synthesis of 1-Benzyl-3-methylpyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of N-methyl-2-pyrrolidone with benzyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide. Another method involves the hydrogenation of N-benzylidene-3-methylpyrrolidin-2-one using a palladium catalyst .

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency .

Chemical Reactions Analysis

1-Benzyl-3-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include aprotic solvents, catalysts like palladium or platinum, and bases such as sodium hydride. Major products formed from these reactions include N-oxides, amines, and substituted pyrrolidinones .

Scientific Research Applications

1-Benzyl-3-methylpyrrolidin-2-one has a wide range of scientific research applications:

Comparison with Similar Compounds

1-Benzyl-3-methylpyrrolidin-2-one can be compared with other similar compounds such as:

    Pyrrolidin-2-one: A simpler analog without the benzyl and methyl substituents.

    N-Methyl-2-pyrrolidone: A widely used solvent with similar structural features but different functional properties.

    3-Benzyl-1-methylpyrrolidin-2-one: A closely related compound with a different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-benzyl-3-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10-7-8-13(12(10)14)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHABMOXCEDCYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201270177
Record name 3-Methyl-1-(phenylmethyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108303-99-7
Record name 3-Methyl-1-(phenylmethyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108303-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(phenylmethyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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